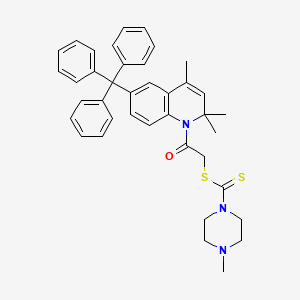

2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate

説明

The compound 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate is a carbodithioate derivative featuring a quinoline core substituted with trityl, methyl, and trimethyl groups, coupled to a 4-methylpiperazine moiety via a ketone-linked ethyl bridge. Structural analogs, such as those in and , suggest that these molecules are often synthesized via multi-step organic reactions and characterized using crystallographic tools like SHELXL and ORTEP .

特性

分子式 |

C39H41N3OS2 |

|---|---|

分子量 |

631.9 g/mol |

IUPAC名 |

[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] 4-methylpiperazine-1-carbodithioate |

InChI |

InChI=1S/C39H41N3OS2/c1-29-27-38(2,3)42(36(43)28-45-37(44)41-24-22-40(4)23-25-41)35-21-20-33(26-34(29)35)39(30-14-8-5-9-15-30,31-16-10-6-11-17-31)32-18-12-7-13-19-32/h5-21,26-27H,22-25,28H2,1-4H3 |

InChIキー |

NCRXOZYOMAHPMP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC(=S)N6CCN(CC6)C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE involves multiple steps, starting with the preparation of the quinoline and pyrazinecarbodithioate intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反応の分析

4. 科学研究への応用

化学

触媒: この化合物は、遷移金属触媒の配位子として役立ちます。

材料科学:

生物学と医学

薬理学: この化合物は、生物活性を示し、薬物開発の候補となります。

生化学: 酵素機構やタンパク質相互作用を研究するためのプローブとして潜在的に使用されます。

産業

農業: 農薬または除草剤としての可能性のある用途。

高分子科学: ユニークな特性を持つ新規ポリマーの合成における使用。

科学的研究の応用

Medicinal Applications

The compound has been studied for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this carbodithioate, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells. The mechanism often involves interference with cellular pathways critical for tumor growth and survival.

| Study | Cell Line | IC50 Value |

|---|---|---|

| Dhokale et al. (2020) | MDA-MB-231 | Not specified |

| Xia et al. (2020) | K562 | 0.51 µM |

Antimicrobial Activity

Compounds similar to 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate have demonstrated antimicrobial effects against various pathogens. The presence of the quinoline moiety is crucial for enhancing the antimicrobial activity.

Pharmacological Insights

The pharmacological profile of this compound suggests it may act as a potent inhibitor of certain enzymes involved in disease processes. For example, it has been hypothesized that it could target metalloproteinases involved in cancer metastasis.

Case Studies

-

In Vitro Studies : In vitro assays have shown that the compound can effectively reduce cell viability in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Example : A study reported that a related compound exhibited significant cytotoxicity against human breast cancer cells with an IC50 value indicating effective concentration levels.

- In Vivo Studies : Animal models have been employed to assess the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer-bearing subjects.

作用機序

6. 類似の化合物との比較

類似の化合物

- 2-オキソ-2-(2,2,4-トリメチルキノリン-1(2H)-イル)エチル 4-メチルピペラジン-1-カルボジチオアート

- 2-オキソ-2-(6-トリチルキノリン-1(2H)-イル)エチル 4-メチルピペラジン-1-カルボジチオアート

独自性

2-オキソ-2-(2,2,4-トリメチル-6-トリチルキノリン-1(2H)-イル)エチル 4-メチルピペラジン-1-カルボジチオアートにおけるトリチル基とカルボジチオアート基の両方の存在は、類似の化合物と比較して、安定性の向上、特異的な結合親和性、または異なる電子特性などのユニークな特性を与える可能性があります。

類似化合物との比較

Research Findings and Methodological Notes

- Crystallographic Tools : Programs like SHELX and ORTEP are critical for resolving molecular geometries of complex heterocycles, as seen in .

- Synthesis Gaps : While outlines hydrazine-mediated synthesis for pyrazoline derivatives, analogous protocols for the target compound remain unreported in the provided evidence.

生物活性

The compound 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article delves into its biological properties, synthesis, and potential applications based on available research findings.

Structural Features

The molecular formula of the compound is , indicating the presence of multiple functional groups which could contribute to its biological activity. The structure includes:

- An oxo group .

- A tritylated quinoline moiety .

- A piperazine ring connected to a carbodithioate group .

These components suggest that the compound may interact with various biological targets, making it a candidate for pharmacological investigation.

Enzyme Inhibition

Research on related compounds has shown that derivatives can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. For instance, certain quinoline derivatives have demonstrated selective inhibition of COX-2 over COX-1, indicating potential anti-inflammatory properties. The activity of our compound against these enzymes remains to be evaluated but could be hypothesized based on structural similarities.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic pathway might include:

- Formation of the piperazine core : Starting with a protected form of piperazine.

- Introduction of the alkyl chain : Achieved through controlled oxidation to incorporate the oxo functionality.

- Coupling with the quinoline fragment : Utilizing coupling reactions such as Suzuki or Heck reactions to attach the tritylated quinoline moiety.

- Final modifications : Converting the intermediate into the desired carbodithioate derivative.

This synthesis requires advanced techniques in organic chemistry and careful planning to achieve high yields and purity.

Case Studies and Research Findings

While specific studies on this exact compound are scarce, related research provides insights into its potential applications:

Q & A

Q. How to ensure reproducibility in synthetic procedures and characterization data?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography with silica gel 60, 230–400 mesh).

- Data Deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) or spectral data to public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。